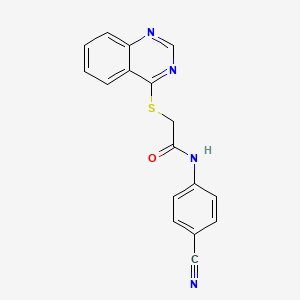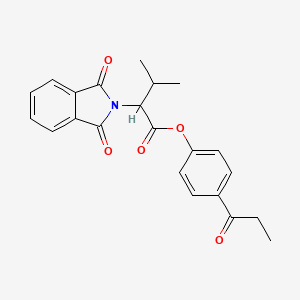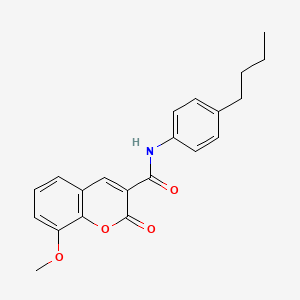
N-(4-cyanophenyl)-2-(quinazolin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-cyanophenyl)-2-(quinazolin-4-ylthio)acetamide and related compounds involves multiple steps, including the aminolysis of activated acids and alkylation processes. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized through aminolysis of activated by thionyl chloride or carbonyldiimidazole [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids and alkylation of the potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011).
Molecular Structure Analysis
The structure of synthesized compounds, including those similar to N-(4-cyanophenyl)-2-(quinazolin-4-ylthio)acetamide, is confirmed through various spectroscopic techniques like NMR, LC-MS, and EI-MS analysis. These methods provide detailed insights into the molecular framework and substructures, facilitating a deep understanding of their chemical behavior and potential biological interactions (Berest et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-cyanophenyl)-2-(quinazolin-4-ylthio)acetamide derivatives are influenced by their functional groups and molecular structure. These compounds exhibit significant biological activities, including anticancer and antibacterial properties. Their reactivity is explored through their interactions in biological assays, revealing structure-activity relationships (SAR) that highlight the potential mechanisms underlying their biological effects (Berest et al., 2011).
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c18-9-12-5-7-13(8-6-12)21-16(22)10-23-17-14-3-1-2-4-15(14)19-11-20-17/h1-8,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQVCLDIJEWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5062404.png)
![8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)
![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5062417.png)


